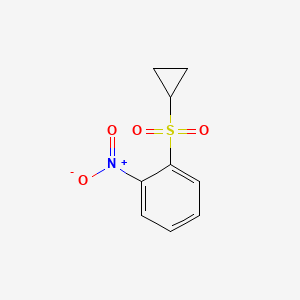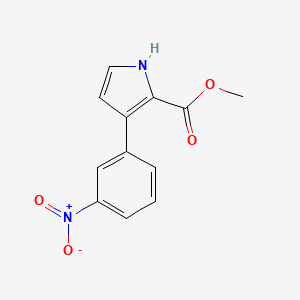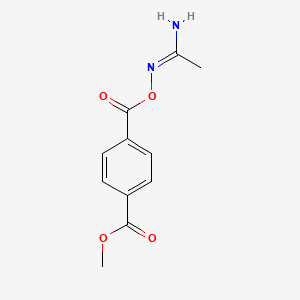
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on a propanol backbone. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a precursor compound, such as 2-(2,4-dinitrophenylthio)benzylamine, undergoes fluorination using dried potassium fluoride and Kryptofix 2.2.2 in dimethyl sulfoxide at elevated temperatures . This is followed by reduction with copper acetate and sodium borohydride in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups in precursor compounds can be reduced to amino groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol involves its interaction with specific molecular targets. For instance, in the context of PET imaging, the compound can bind to serotonin transporters, allowing for the visualization of these transporters in the brain . The presence of the amino, chloro, and fluorine groups enhances its binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (4-18F-ADAM): A PET radioligand with similar structural features and applications.
2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine (18F-ACF): Another compound used in PET imaging with comparable properties.
Uniqueness
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics. Its ability to undergo various chemical reactions and its applications in imaging and therapeutic research highlight its versatility and importance in scientific studies.
Propriétés
Formule moléculaire |
C9H11ClFNO |
|---|---|
Poids moléculaire |
203.64 g/mol |
Nom IUPAC |
2-(2-amino-4-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-9(2,13)5-3-7(11)6(10)4-8(5)12/h3-4,13H,12H2,1-2H3 |
Clé InChI |
KTCPQGVFLYIBKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1N)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)






![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)


